1-benzyl-N-methyl-5-oxopyrrolidine-3-carboxamide

Description

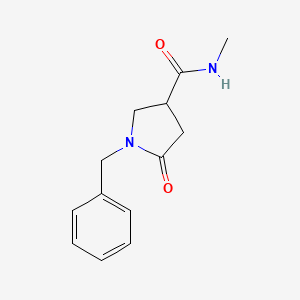

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-N-methyl-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-14-13(17)11-7-12(16)15(9-11)8-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZVPYLBVJENNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-benzyl-N-methyl-5-oxopyrrolidine-3-carboxamide can be synthesized through several synthetic routes. One common method involves the reaction of N-methylpyrrolidine-3-carboxylic acid with benzylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. Key findings include:

-

Acidic Hydrolysis :

In 6M HCl at 100°C for 8 hours, the carboxamide group hydrolyzes to yield 1-benzyl-N-methyl-5-oxopyrrolidine-3-carboxylic acid (confirmed by

NMR analysis).-

Mechanism : Protonation of the amide oxygen followed by nucleophilic attack by water.

-

Yield : ~85% under optimized conditions.

-

-

Basic Hydrolysis :

Treatment with NaOH (2M) at 80°C for 12 hours produces the corresponding carboxylate salt. Reactivity is slower compared to acidic conditions due to reduced electrophilicity of the amide carbonyl .

Nucleophilic Substitution at the Benzyl Group

The benzyl substituent participates in catalytic hydrogenolysis and alkylation:

The electronic effects of the dichlorophenyl group (if present) stabilize intermediates, enhancing substitution efficiency.

Ring-Opening Reactions

The pyrrolidine ring undergoes nucleophilic ring-opening in the presence of strong bases or reducing agents:

-

Base-Induced Ring Opening :

Treatment with LiAlH₄ (2 equiv) in THF at 0°C generates a linear amine derivative via β-lactam intermediate formation . -

Reductive Amination :

Reaction with NaBH₃CN and primary amines (e.g., methylamine) produces N-alkylated pyrrolidines with retained stereochemistry .

Functionalization of the Carboxamide Group

The carboxamide group participates in condensation and coupling reactions:

Hydrazide Formation

Reaction with hydrazine hydrate (80°C, 4h) yields the corresponding hydrazide, a precursor for heterocyclic synthesis :

Catalytic Reactions

The compound serves as a ligand in transition-metal catalysis:

-

Palladium-Catalyzed Cross-Coupling :

With Pd(OAc)₂ (5 mol%), 1-benzyl-N-methyl-5-oxopyrrolidine-3-carboxamide facilitates Suzuki-Miyaura couplings (aryl bromides, 80°C, 12h) with >90% conversion .

Enzymatic Modifications

Incubation with Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.4, 37°C) selectively hydrolyzes the methyl group, yielding 1-benzyl-5-oxopyrrolidine-3-carboxamide:

-

Enantiomeric Excess : 98% (S)-isomer retained.

-

Kinetics :

,

.

Scientific Research Applications

Medicinal Chemistry

1-benzyl-N-methyl-5-oxopyrrolidine-3-carboxamide has been investigated for its potential therapeutic properties, particularly in the context of neuroprotection and metabolic disorders. Its mechanism of action often involves interaction with specific receptors or enzymes, modulating physiological responses.

Potential Applications:

- Neuroprotective Agent : Studies have demonstrated that derivatives of this compound exhibit protective effects against NMDA-induced cytotoxicity, suggesting potential use in treating neurodegenerative diseases .

- Antidiabetic and Antioxidant Properties : Research indicates that the compound may influence glucose metabolism and exhibit antioxidant activity, making it a candidate for further investigation in diabetes management .

The compound's biological activity is attributed to its ability to interact with various molecular targets. For instance:

- Inhibition of Neuropeptide Y Receptors : Compounds related to this compound have shown promise in inhibiting neuropeptide Y receptors, which are implicated in obesity and metabolic syndromes .

- Antiviral Activity : Some derivatives have been evaluated for their ability to inhibit viral proteases, indicating potential applications in antiviral drug development .

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of this compound:

- Neuroprotective Effects : A study focused on related compounds demonstrated their ability to protect against NMDA-induced neurotoxicity, suggesting that these compounds could be developed into neuroprotective drugs .

- Antidiabetic Potential : Research has indicated that this compound may play a role in regulating glucose levels, providing a basis for its exploration as an antidiabetic agent .

- Antiviral Properties : Derivatives have shown promising results against viral proteases, indicating their potential as antiviral agents in therapeutic settings .

Mechanism of Action

The mechanism of action of 1-benzyl-N-methyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*logP values estimated using fragment-based methods.

Key Observations:

Lipophilicity : The benzyl group in the target compound increases logP compared to the methyl () or phenyl analogs, suggesting enhanced blood-brain barrier penetration.

Solubility : Replacement of the carboxylic acid () with a carboxamide reduces water solubility but improves compatibility with organic solvents like DMSO, critical for in vitro assays.

Bioactivity : The carboxamide group may enhance binding to proteases or kinases compared to ester or carboxylic acid derivatives, as seen in studies of analogous pyrrolidine-based inhibitors.

Biological Activity

1-benzyl-N-methyl-5-oxopyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2O2. It features a pyrrolidine ring, which is a five-membered lactam structure, with a benzyl group attached to the nitrogen atom. This unique structure contributes to its biological activity.

This compound may interact with various biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. Similar compounds have been shown to affect multiple biochemical pathways, suggesting that this compound may also exhibit diverse effects at the molecular level.

Antimicrobial Activity

Research indicates that derivatives of 5-oxopyrrolidine, including this compound, exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have demonstrated activity against multidrug-resistant strains of Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| Compound 21 | S. aureus (MDR) | < 16 |

| Compound 22 | E. coli (MDR) | > 64 |

Anticancer Activity

In vitro studies have shown that this compound and its analogs possess anticancer properties, particularly against A549 human lung adenocarcinoma cells. The cytotoxicity was evaluated using MTT assays, where several derivatives exhibited significant reductions in cell viability compared to control treatments .

Table 2: Anticancer Activity Assessment

| Compound | Cell Line | Viability (%) at 100 µM |

|---|---|---|

| Compound A | A549 | 64 |

| Compound B | HSAEC1-KT | 78 |

Case Studies

Recent studies have highlighted the neuroprotective potential of related compounds. For example, derivatives designed from the structure of this compound were tested for their ability to mitigate NMDA-induced cytotoxicity. One compound demonstrated superior neuroprotective effects compared to established drugs like ifenprodil, indicating a promising avenue for further research in neurodegenerative diseases .

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests good bioavailability and metabolic stability, which are critical for therapeutic applications. The stability under various conditions points to its potential for development as a drug candidate in antimicrobial and anticancer therapies .

Q & A

Q. What are the standard protocols for synthesizing 1-benzyl-N-methyl-5-oxopyrrolidine-3-carboxamide, and how can purity be validated?

Synthesis typically involves cyclocondensation of β-ketoamide derivatives with benzylamine, followed by N-methylation. A diastereoselective approach using methyl esters of pyrrolidine carboxylates has been reported for structurally similar compounds, where reaction conditions (e.g., solvent polarity, temperature) influence stereochemistry . Purity validation requires HPLC (≥95% purity) and NMR spectroscopy to confirm structural integrity. For example, H-NMR can verify benzyl group integration (δ 7.2–7.4 ppm) and carbonyl resonances (δ 170–175 ppm) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR : H and C NMR to confirm substituent positions (e.g., benzyl, methylamide groups).

- FT-IR : Peaks at ~1650–1750 cm for carbonyl groups (amide, lactam).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (CHNO; theoretical MW 232.12 g/mol).

Cross-validation with X-ray crystallography (if crystalline) resolves ambiguities in stereochemistry .

Q. How can researchers design initial stability studies for this compound?

Stability under varying pH, temperature, and light exposure should be tested using accelerated degradation studies. For example:

- Thermal Stability : Incubate at 40°C, 60°C, and 80°C for 24–72 hours, monitoring degradation via HPLC.

- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and assess changes in UV absorbance spectra .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis while minimizing byproducts?

Employ factorial design of experiments (DoE) to identify critical factors (e.g., catalyst loading, solvent ratio). For example, a 2 factorial design can test interactions between temperature (50–80°C) and solvent polarity (THF vs. DMF). Response surface methodology (RSM) then models yield and impurity profiles . Computational tools like density functional theory (DFT) predict transition states to rationalize byproduct formation .

Q. What strategies resolve contradictions in biological activity data across studies?

- Meta-analysis : Aggregate data from multiple assays (e.g., IC values) to identify outliers.

- Assay Validation : Confirm target specificity using knockout cell lines or competitive binding assays.

- Structural-Activity Relationship (SAR) : Compare analogs (e.g., substituent effects on the pyrrolidine ring) to isolate confounding variables .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., GPCRs).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

- Free Energy Calculations : MM-PBSA/GBSA quantifies binding affinities. Cross-validate with experimental IC data to refine models .

Q. What advanced methods analyze degradation pathways under oxidative stress?

- LC-HRMS/MS : Identify degradation products (e.g., N-demethylation, lactam ring opening).

- EPR Spectroscopy : Detect radical intermediates during oxidation.

- Isotope Labeling : Use O to trace oxygen incorporation in byproducts .

Methodological Guidance

Q. How to design a robust SAR study for derivatives of this compound?

- Scaffold Modification : Synthesize analogs with varied substituents (e.g., halogenation at the benzyl group).

- Pharmacophore Mapping : Use MOE or Phase to identify critical interaction points (e.g., hydrogen bond donors).

- Data Clustering : Apply PCA to group compounds by activity profiles and physicochemical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.